
Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide is a chemical compound with the molecular formula C14H12K2N4O4 and a molecular weight of 378.46608 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide typically involves the reaction of 3,3’-dimethoxybiphenyl-4,4’-diamine with nitrosating agents under controlled conditions. The reaction is carried out in the presence of potassium hydroxide, which facilitates the formation of the dipotassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, amino, and substituted biphenyl derivatives .
Scientific Research Applications
Dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide involves its interaction with specific molecular targets. The nitroso groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved include modulation of enzyme activities and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide: Unique due to its specific substitution pattern and the presence of nitroso groups.
Dipotassium 3,3’-dimethoxy-N,N’-dinitrobiphenyl-4,4’-diamide: Similar structure but with nitro groups instead of nitroso groups.
Dipotassium 3,3’-dimethoxy-N,N’-diaminobiphenyl-4,4’-diamide: Contains amino groups instead of nitroso groups.
Properties
CAS No. |
85650-46-0 |
|---|---|
Molecular Formula |
C14H12K2N4O4 |
Molecular Weight |
378.47 g/mol |
IUPAC Name |
dipotassium;[2-methoxy-4-[3-methoxy-4-(oxidodiazenyl)phenyl]phenyl]-oxidodiazene |
InChI |
InChI=1S/C14H14N4O4.2K/c1-21-13-7-9(3-5-11(13)15-17-19)10-4-6-12(16-18-20)14(8-10)22-2;;/h3-8H,1-2H3,(H,15,19)(H,16,20);;/q;2*+1/p-2 |
InChI Key |
GRHFFMPVDYDPTG-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N[O-])OC)N=N[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



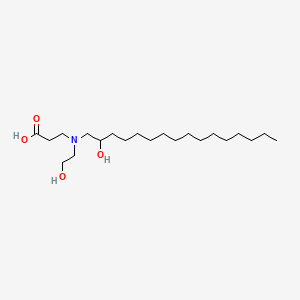

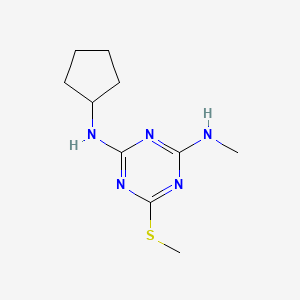

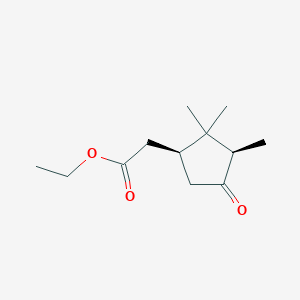
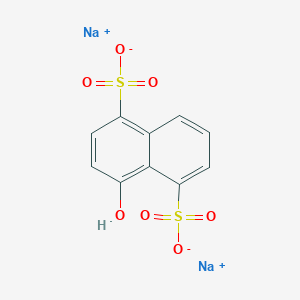
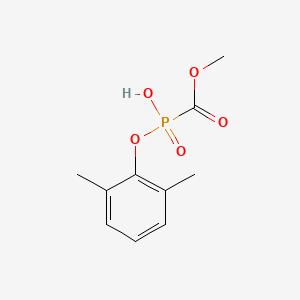
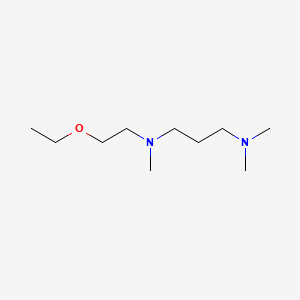

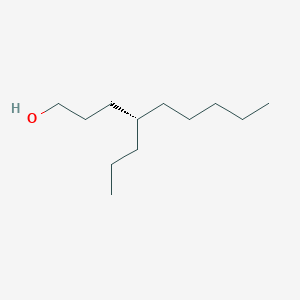
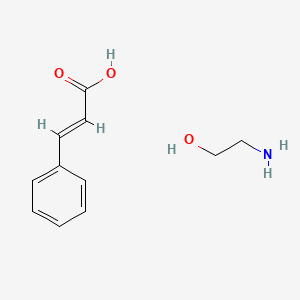

![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
